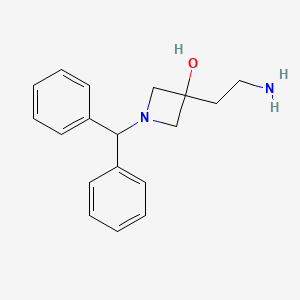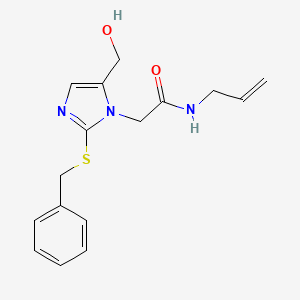
Methyl 4-(((5-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(((5-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MCPB" and has been the focus of numerous studies in recent years.
Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior
A study by Trazza, Andruzzi, and Carelli (1982) investigated the electrochemical behavior of compounds similar to "Methyl 4-(((5-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate" in aprotic media. Their research provides foundational knowledge on how such compounds behave in electrochemical environments, which is crucial for developing new electrochemical sensors or batteries (Trazza, Andruzzi, & Carelli, 1982).
Crystal Engineering
Johnstone et al. (2010) demonstrated the use of high pressure to induce a phase transition in a structure related to "this compound". This work is significant for crystal engineering applications, showing how external conditions can influence molecular conformations and packing (Johnstone et al., 2010).
Synthetic Organic Chemistry
The synthesis of carba-sugar enones (gabosines) using a mercury(II)-mediated opening of 4,5-cyclopropanated pyranosides, as described by Corsaro et al. (2006), highlights the synthetic versatility of cyclopropane-containing compounds like "this compound". Such methodologies are pivotal in the synthesis of complex organic molecules with potential biological activities (Corsaro et al., 2006).
Materials Science
In the realm of materials science, Ates et al. (2015) explored the synthesis and electropolymerization of a compound structurally related to "this compound". Their findings contribute to the development of new materials for supercapacitor and biosensor applications, underscoring the importance of such molecules in creating high-performance electronic devices (Ates et al., 2015).
Wirkmechanismus
Target of Action
The primary target of Methyl 4-(((5-cyclopropylpyridin-3-yl)methyl)carbamoyl)benzoate is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .
Mode of Action
This compound interacts with its target, DPP-4, by binding to the active site of the enzyme. This binding inhibits the activity of DPP-4, preventing it from breaking down incretin hormones . As a result, the levels of these hormones increase, leading to enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1, are responsible for stimulating insulin secretion from the pancreas. By preventing the degradation of these hormones, this compound enhances their effect, leading to increased insulin secretion and decreased blood glucose levels .
Result of Action
The result of the action of this compound is the reduction of blood glucose levels. By inhibiting DPP-4 and enhancing the effect of incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to a decrease in blood glucose levels, which can be beneficial in the management of conditions like diabetes .
Eigenschaften
IUPAC Name |
methyl 4-[(5-cyclopropylpyridin-3-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-18(22)15-6-4-14(5-7-15)17(21)20-10-12-8-16(11-19-9-12)13-2-3-13/h4-9,11,13H,2-3,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDBNXLQJUMYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-{[(5-amino-1H-1,2,4-triazol-1-yl)carbothioyl]amino}acetate](/img/structure/B2847314.png)

![Methyl 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2847317.png)
![2-[(4-Bromo-2,5-dimethoxyanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2847322.png)
![(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2847323.png)
![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2847324.png)

![2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2847326.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2847331.png)
![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2847333.png)
